3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate typically involves the esterification of 3,17-Dioxo-4-androsten-11alpha-ol with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up using industrial chromatography systems .
Chemical Reactions Analysis
Types of Reactions
3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The succinate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on androgen receptors and related biological pathways.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with androgen receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various biological pathways, including those involved in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
11β-Hydroxy-4-androstene-3,17-dione: Another steroidal compound with similar structural features.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of androgens and estrogens.
Uniqueness
3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate is unique due to its specific esterification with succinic acid, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
4-[[(8S,9S,10R,11R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-22-10-9-14(24)11-13(22)3-4-15-16-5-6-18(25)23(16,2)12-17(21(15)22)29-20(28)8-7-19(26)27/h11,15-17,21H,3-10,12H2,1-2H3,(H,26,27)/t15-,16-,17+,21+,22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOALTCHZPRZGCP-SUMFRYMYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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